Ethyl anthranilate chemical properties and structure
Ethyl anthranilate chemical properties and structure
An In-Depth Technical Guide to Ethyl Anthranilate: Chemical Properties, Structure, and Applications
Introduction
Ethyl anthranilate (CAS No. 87-25-2) is an aromatic ester of significant interest across multiple scientific disciplines.[1][2][3] Formally known as ethyl 2-aminobenzoate, it is derived from anthranilic acid and ethanol.[1][4] This compound is a colorless to pale yellow liquid recognized for its characteristic sweet, fruity, grape-like odor.[1][5] While it occurs naturally in fruits like grapes and in jasmine oil, it is also synthesized for commercial use.[5] Its unique sensory properties and chemical structure make it a valuable component in the flavor and fragrance industries.[4][5][6] For researchers and professionals in drug development, ethyl anthranilate serves as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.[5][7] This guide provides a comprehensive overview of its core chemical properties, structure, synthesis, and reactivity, with a focus on its technical applications.
Molecular Structure and Identification
The chemical identity of ethyl anthranilate is defined by its unique arrangement of a benzene ring substituted with both an amino group (-NH₂) and an ethyl ester group (-COOCH₂CH₃) in an ortho position. This structure is the foundation of its chemical behavior and physical properties.
Chemical Structure
Caption: 2D structure of Ethyl Anthranilate.
Core Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | ethyl 2-aminobenzoate | [8][9][10] |
| Synonyms | Ethyl anthranilate, Ethyl o-aminobenzoate, Anthranilic acid ethyl ester | [1][4][9][11] |
| CAS Number | 87-25-2 | [2][3][12] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2][8][12] |
| Molecular Weight | 165.19 g/mol | [1][9][12][13] |
| InChI | InChI=1S/C9H11NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3 | [1][8][9][10] |
| InChIKey | TWLLPUMZVVGILS-UHFFFAOYSA-N | [1][9][10] |
| SMILES | CCOC(=O)C1=CC=CC=C1N | [1][2][9] |
Physicochemical Properties
The physical and chemical characteristics of ethyl anthranilate are crucial for its handling, application, and synthesis. It is a combustible, colorless to light yellow liquid that is stable under normal conditions.[14][15][16]
| Property | Value | Source(s) |
| Appearance | Colorless to yellow clear liquid | [1][5][12] |
| Odor | Sweet, fruity, grape-like, floral | [5][17][18] |
| Melting Point | 13-15 °C (55-59 °F) | [12][14][16] |
| Boiling Point | ~266 °C at 760 mmHg; 129-130 °C at 9 mmHg | [12][14][16] |
| Density / Specific Gravity | 1.117 - 1.119 g/mL at 25 °C | [12][14] |
| Refractive Index | 1.563 - 1.566 at 20 °C | [12] |
| Solubility | Insoluble in water; Soluble in alcohol, fixed oils, propylene glycol | [1][11][12] |
| Vapor Pressure | 0.01 mmHg at 25 °C (est.) | [12] |
| Flash Point | > 110 °C (> 230 °F) | [12][16] |
| logP (o/w) | 2.57 - 2.76 | [12][13] |
Spectroscopic Characterization
Spectroscopic methods are fundamental for the structural elucidation and purity assessment of ethyl anthranilate.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group typically shows a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The protons on the benzene ring appear as a complex multiplet in the aromatic region.[19]
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by specific absorption bands that confirm its functional groups. Key peaks include N-H stretching vibrations for the primary amine, a strong C=O stretching band for the ester, and C-O stretching bands. Aromatic C-H stretching and bending vibrations are also prominent.[9][10]
-
Mass Spectrometry (MS) : In mass spectrometry, ethyl anthranilate exhibits a molecular ion peak corresponding to its molecular weight (m/z = 165). The fragmentation pattern can provide further structural information, often involving the loss of the ethoxy group or other fragments from the ester functionality.[9][10]
Synthesis and Reactivity
Synthesis
The most common laboratory and industrial synthesis of ethyl anthranilate is the Fischer esterification of anthranilic acid with ethanol, catalyzed by a strong acid like sulfuric acid or hydrochloric acid.[20] This reversible reaction is typically driven to completion by using an excess of ethanol or by removing the water formed during the reaction.
More recent methods have been developed to avoid the use of anthranilic acid, which can be a controlled substance. One such method uses phthalic anhydride as a starting material, which undergoes amidation and esterification.[20] Another novel, metal-free approach involves a multicomponent reaction of 2-nitrobenzaldehyde, malononitrile, and an alcohol.[21]
Caption: Mechanism of Fischer Esterification for Ethyl Anthranilate Synthesis.
Experimental Protocol: Fischer Esterification
Causality: This protocol is designed to maximize the yield of the ester. Using excess ethanol shifts the equilibrium towards the products according to Le Châtelier's principle. The acid catalyst (H₂SO₄) is essential as it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic ethanol. The reflux ensures the reaction proceeds at a reasonable rate without evaporating the reactants. Neutralization with sodium carbonate is critical to remove the acid catalyst and any unreacted anthranilic acid, facilitating purification.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1.0 eq) and an excess of absolute ethanol (5-10 eq).
-
Catalyst Addition : Slowly and with caution, add concentrated sulfuric acid (0.1-0.2 eq) to the mixture while stirring.
-
Reflux : Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water.
-
Neutralization : Carefully neutralize the solution by adding a saturated solution of sodium carbonate until the effervescence ceases. This will precipitate the crude ethyl anthranilate.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.
Reactivity
Ethyl anthranilate's reactivity is governed by its three main functional components: the aromatic ring, the primary amine, and the ester group.
-
Hydrolysis : The ester linkage can be hydrolyzed under both acidic and basic conditions to yield anthranilic acid and ethanol.[9][11][14]
-
Amine Reactions : The primary amino group can undergo typical reactions of aromatic amines, such as diazotization, acylation, and Schiff base formation.
-
Stability and Incompatibilities : The compound is stable under recommended storage conditions.[14][16][22] It is incompatible with strong acids, bases, and oxidizing agents.[14][22] It should also be protected from light and air.[9][11]
Applications in Research and Drug Development
While widely known for its use in flavors (grape, orange, berry) and fragrances (jasmine, orange blossom), ethyl anthranilate is a key building block for scientists in more advanced fields.[5][6][23]
-
Pharmaceutical Intermediate : It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1][5] Its structure is a component of certain non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.[24] It is also documented as a known impurity of the local anesthetic Benzocaine.[2]
-
Organic Synthesis : Researchers utilize ethyl anthranilate as a starting material for synthesizing quinazolines, acridones, and other heterocyclic compounds that are of interest in medicinal chemistry.[1]
-
Industrial Applications : It is used in the production of UV absorbers, dyes, and other specialty organic compounds.[5][6]
Safety and Handling
As a laboratory chemical, ethyl anthranilate requires careful handling to minimize risk.
-
Hazards : It may cause skin, eye, and respiratory irritation.[1][11][15]
-
Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[5][15][22][25] Work should be conducted in a well-ventilated area or a fume hood.[15][25]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container, protected from light and heat.[6][15][22]
-
First Aid : In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[15][22][25]
References
-
ethyl anthranilate, 87-25-2. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Ethyl Anthranilate (87-25-2) | Bulk Chemical Product Exporter. (n.d.). Aromax. Retrieved from [Link]
-
Ethyl Anthranilate. (n.d.). Natural Micron Pharm Tech. Retrieved from [Link]
-
Phenyl Ethyl Anthranilate. (n.d.). Anshul Specialty Molecules. Retrieved from [Link]
-
Identity. (n.d.). ECHA CHEM. Retrieved from [Link]
-
Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877. (n.d.). PubChem. Retrieved from [Link]
- RIFM fragrance ingredient safety assessment, ethyl anthranilate, CAS registry number 87-25-2. (2015). Food and Chemical Toxicology, 82, S97-S104.
-
Chemical Properties of ethyl anthranilate (CAS 87-25-2). (n.d.). Cheméo. Retrieved from [Link]
-
preparation of ethyl anthranilate_industrial additives. (2023, December 25). ShangHai QiGuang. Retrieved from [Link]
-
Ethyl anthranilate. (n.d.). The Fragrance Conservatory. Retrieved from [Link]
-
ETHYL ANTHRANILATE FOR SYNTHESIS MSDS CAS-No. (2016, January 6). Loba Chemie. Retrieved from [Link]
-
Ethyl Anthranilate. (n.d.). Anshul Specialty Molecules. Retrieved from [Link]
-
Ethyl Anthranilate. (n.d.). PerfumersWorld. Retrieved from [Link]
- Beyond conventional routes, an unprecedented Metal-Free Chemoselective Synthesis of Anthranilate Esters via Multicomponent Reaction. (2015, June 10). Scientific Reports, 5, 11030.
-
Ethyl anthranilate (C9H11NO2). (n.d.). PubChemLite. Retrieved from [Link]
-
ANTHRANILATE DERIVATIVES. (n.d.). INCHEM. Retrieved from [Link]
-
Benzoic acid, 2-amino-, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
-
Ethyl anthranilate. (2018, February 16). SIELC Technologies. Retrieved from [Link]
-
ethyl methyl anthranilate, 35472-56-1. (n.d.). The Good Scents Company. Retrieved from [Link]
- Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. (2025).
Sources
- 1. CAS 87-25-2: Ethyl 2-Aminobenzoate | CymitQuimica [cymitquimica.com]
- 2. clearsynth.com [clearsynth.com]
- 3. parchem.com [parchem.com]
- 4. Ethyl Anthranilate [anshulchemicals.com]
- 5. Ethyl Anthranilate | Premium Quality | Bulk Chemical Product Exporter [chemicalbull.com]
- 6. Ethyl Anthranilate - Natural Micron Pharm Tech [nmpharmtech.com]
- 7. Ethyl anthranilate (87-25-2) at Nordmann - nordmann.global [nordmann.global]
- 8. ECHA CHEM [chem.echa.europa.eu]
- 9. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzoic acid, 2-amino-, ethyl ester [webbook.nist.gov]
- 11. ETHYL ANTHRANILATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. ethyl anthranilate, 87-25-2 [thegoodscentscompany.com]
- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 14. ETHYL ANTHRANILATE | 87-25-2 [chemicalbook.com]
- 15. lobachemie.com [lobachemie.com]
- 16. fishersci.com [fishersci.com]
- 17. ETHYL ANTHRANILATE CAS#: 87-25-2 [m.chemicalbook.com]
- 18. perfumersworld.com [perfumersworld.com]
- 19. ETHYL ANTHRANILATE(87-25-2) 1H NMR spectrum [chemicalbook.com]
- 20. preparation of ethyl anthranilate_industrial additives|Surfacant Manufacturer [siliconeoil.com.cn]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. chemicalbook.com [chemicalbook.com]
- 23. Phenyl Ethyl Anthranilate [anshulchemicals.com]
- 24. Ethyl anthranilate | 87-25-2 | FE02418 | Biosynth [biosynth.com]
- 25. cdhfinechemical.com [cdhfinechemical.com]
